molecular formula C12H14O2 B7842508 2-Cyclobutyl-2-phenylacetic acid

2-Cyclobutyl-2-phenylacetic acid

Cat. No.: B7842508
M. Wt: 190.24 g/mol
InChI Key: DNIXVNVJYYYXSW-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-phenylacetic acid is an organic compound characterized by a cyclobutyl group attached to a phenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-2-phenylacetic acid typically involves the reaction of cyclobutylmagnesium bromide with phenylacetic acid under controlled conditions. The reaction is usually carried out in anhydrous ether, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using a Grignard reaction, where cyclobutylmagnesium bromide is reacted with phenylacetyl chloride. This method allows for large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2-phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Reactions with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with carboxylic acid groups.

  • Reduction: Production of corresponding alcohols or aldehydes.

  • Substitution: Generation of halogenated derivatives.

Scientific Research Applications

2-Cyclobutyl-2-phenylacetic acid has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-cyclobutyl-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

2-Cyclobutyl-2-phenylacetic acid is unique due to its cyclobutyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • 2-Phenylacetic acid: Lacks the cyclobutyl group.

  • 2-Cyclohexyl-2-phenylacetic acid: Contains a cyclohexyl group instead of cyclobutyl.

  • 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid: Has a hydroxyl group in addition to the cyclobutyl and phenyl groups.

Properties

IUPAC Name

2-cyclobutyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIXVNVJYYYXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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